

# Methodology for Single-Atom Palladium on Platinum Catalysts: Application Notes and Protocols

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## Compound of Interest

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This document provides detailed application notes and protocols for the synthesis, characterization, and application of single-atom palladium on platinum (Pd/Pt) catalysts. This class of materials offers unique catalytic properties with maximum atom utilization efficiency, making them highly relevant for applications in fine chemical synthesis, pharmaceuticals, and green chemistry.

## Introduction to Single-Atom Pd/Pt Catalysts

Single-atom catalysts (SACs) represent the ultimate frontier in heterogeneous catalysis, where isolated metal atoms are dispersed on a support material. In the case of single-atom palladium on platinum, individual palladium atoms are anchored onto the surface of platinum nanoparticles or substrates. This configuration creates unique electronic and geometric structures that can lead to enhanced catalytic activity, selectivity, and stability compared to traditional bimetallic or monometallic catalysts. The precise control over the active sites at the atomic level allows for a fundamental understanding of catalytic mechanisms and the rational design of highly efficient catalysts.

## Synthesis Protocols for Single-Atom Pd/Pt Catalysts

Several methods have been developed for the synthesis of single-atom Pd/Pt catalysts. The choice of method depends on the desired catalyst morphology, the nature of the support, and the required metal loading. Below are detailed protocols for three common synthesis approaches.

## Wet-Chemical Synthesis via Galvanic Replacement

This method leverages the difference in electrochemical potential between two metals to achieve the controlled deposition of one metal onto another.

Protocol:

- Synthesis of Platinum Nanoparticle Seeds:
  - Prepare a 100 mL aqueous solution containing 0.1 M hexachloroplatinic acid ( $\text{H}_2\text{PtCl}_6$ ) and 0.2 M polyvinylpyrrolidone (PVP) as a capping agent.
  - Heat the solution to 80°C under vigorous stirring.
  - Add 10 mL of a freshly prepared, ice-cold 0.5 M sodium borohydride ( $\text{NaBH}_4$ ) solution dropwise to the heated solution.
  - Maintain the reaction temperature at 80°C for 3 hours to ensure the complete formation of Pt nanoparticles.
  - Cool the solution to room temperature and collect the Pt nanoparticles by centrifugation. Wash the nanoparticles three times with a 1:1 ethanol/water solution and finally redisperse them in deionized water.
- Deposition of Single-Atom Palladium:
  - Disperse 10 mg of the synthesized Pt nanoparticles in 50 mL of deionized water.
  - Prepare a 10 mL aqueous solution of potassium tetrachloropalladate(II) ( $\text{K}_2\text{PdCl}_4$ ) with a concentration calculated to achieve the desired Pd loading (typically < 1 wt%).
  - Slowly inject the  $\text{K}_2\text{PdCl}_4$  solution into the Pt nanoparticle suspension at a rate of 1 mL/min under constant stirring at room temperature. The galvanic replacement reaction

will occur spontaneously.[1][2]

- Allow the reaction to proceed for 1 hour.
- Collect the resulting single-atom Pd/Pt catalyst by centrifugation, wash thoroughly with deionized water to remove any unreacted precursors and byproducts, and dry under vacuum at 60°C.

## Atomic Layer Deposition (ALD)

ALD is a vapor-phase technique that allows for the precise deposition of atomic layers of a material onto a substrate.

Protocol:

- Substrate Preparation:
  - Prepare a suitable platinum substrate. This can be a flat Pt(111) single crystal, Pt foil, or carbon-supported Pt nanoparticles.
  - Clean the substrate to remove any surface contaminants. For Pt single crystals, this typically involves cycles of argon ion sputtering and annealing in ultra-high vacuum (UHV). For supported Pt nanoparticles, a thermal treatment in a controlled atmosphere (e.g., H<sub>2</sub>) may be necessary.
- ALD Cycles for Palladium Deposition:
  - Place the prepared Pt substrate into an ALD reactor.
  - Use a palladium precursor such as palladium(II) hexafluoroacetylacetonate (Pd(hfac)<sub>2</sub>) or (trimethyl)methylcyclopentadienylplatinum(IV) (MeCpPtMe<sub>3</sub>) for the Pt precursor in the case of depositing Pt on Pd.[3]
  - An ALD cycle for Pd deposition typically consists of the following steps:
    - Pulse A (Pd precursor): Introduce the Pd precursor into the reactor for a defined time (e.g., 1-5 seconds) to allow it to react with the Pt surface.

- Purge A: Purge the reactor with an inert gas (e.g., Ar or N<sub>2</sub>) to remove any unreacted precursor and gaseous byproducts.
- Pulse B (Co-reactant): Introduce a co-reactant, such as formalin or H<sub>2</sub>, to reduce the adsorbed Pd precursor to metallic palladium.
- Purge B: Purge the reactor again with the inert gas.
- Repeat the ALD cycle to achieve the desired loading of single Pd atoms. The number of cycles should be kept low (typically 1-5 cycles) to avoid the formation of Pd clusters or nanoparticles.[\[4\]](#)[\[5\]](#)[\[6\]](#)
- The deposition temperature is a critical parameter and should be optimized to ensure self-limiting surface reactions (typically in the range of 100-300°C).

## Characterization Protocols

Thorough characterization is crucial to confirm the single-atom nature of the catalyst and to understand its structural and electronic properties.

### X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the catalyst.

Protocol:

- Sample Preparation:
  - Mount the catalyst powder onto a sample holder using double-sided carbon tape. Ensure a uniform and thin layer of the sample.
  - For single-crystal models, the sample can be directly mounted on the holder.
  - Introduce the sample into the UHV chamber of the XPS instrument.
- Data Acquisition:
  - Use a monochromatic Al K $\alpha$  (1486.6 eV) or Mg K $\alpha$  (1253.6 eV) X-ray source.

- Acquire a survey spectrum to identify all the elements present on the surface.
- Acquire high-resolution spectra for the Pd 3d, Pt 4f, C 1s, and O 1s regions.
- The binding energy scale should be calibrated using the adventitious carbon C 1s peak at 284.8 eV.
- Data Analysis:
  - Perform peak fitting and deconvolution of the high-resolution spectra to determine the oxidation states and relative concentrations of the different species.
  - For single-atom Pd on Pt, the Pd 3d spectrum is expected to show a shift to higher binding energy compared to bulk Pd, indicating a positive charge on the single atoms due to interaction with the Pt support.<sup>[7]</sup>

## Extended X-ray Absorption Fine Structure (EXAFS)

EXAFS provides information about the local atomic environment of the absorbing atom, including coordination number and bond distances.

Protocol:

- Sample Preparation:
  - Press the catalyst powder into a self-supporting wafer of uniform thickness. The amount of sample should be calculated to achieve an absorption edge step of approximately 1.
  - Mount the wafer in a sample holder suitable for transmission measurements.
- Data Acquisition:
  - Conduct the EXAFS measurements at a synchrotron radiation facility.
  - Collect data at the Pd K-edge (24.350 keV) and Pt L<sub>3</sub>-edge (11.564 keV).
  - Record the spectra in transmission mode. It is recommended to also collect data for reference foils (Pd and Pt) and oxide standards (PdO, PtO<sub>2</sub>) for calibration and data

analysis.<sup>[8]</sup>

- Data Analysis:
  - Use software packages like Athena and Artemis for data processing and analysis.
  - Extract the EXAFS oscillations ( $\chi(k)$ ) from the raw absorption data.
  - Perform a Fourier transform of the  $k^2$ -weighted  $\chi(k)$  data to obtain the radial distribution function.
  - Fit the EXAFS data using theoretical scattering paths to determine the coordination numbers (CN), bond distances (R), and Debye-Waller factors ( $\sigma^2$ ). The absence of a significant Pd-Pd coordination peak is a strong indication of the presence of single Pd atoms.<sup>[9][10][11]</sup>

## Scanning Tunneling Microscopy (STM)

STM is a powerful technique for directly visualizing individual atoms on a conductive surface.

Protocol:

- Sample Preparation:
  - This technique is typically performed on model catalysts, such as single-atom Pd deposited on a Pt(111) single crystal.
  - The Pt(111) crystal must be cleaned in UHV by cycles of Ar<sup>+</sup> sputtering and annealing to obtain an atomically flat and clean surface.
  - Deposit a very low coverage of Pd (< 0.05 monolayer) onto the clean Pt(111) surface at a controlled temperature using a suitable evaporator.
- Imaging Conditions:
  - Perform the STM measurements in a UHV chamber at low temperatures (typically 4-77 K) to minimize thermal drift and surface diffusion of the adatoms.

- Use a sharp metallic tip (e.g., etched W or Pt/Ir).
- Typical imaging parameters are a bias voltage between -1 V and +1 V and a tunneling current in the range of 10-100 pA. These parameters should be optimized to achieve stable and high-resolution images.[\[12\]](#)[\[13\]](#)[\[14\]](#)
- Image Analysis:
  - Analyze the STM images to identify individual Pd atoms, which will appear as distinct protrusions on the Pt terrace.
  - The distribution and coordination of the single atoms can be determined from the images.

## Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the characterization of single-atom Pd/Pt catalysts.

Table 1: Synthesis and Compositional Data

Synthesis Method	Pd Precursor	Pt Support	Pd Loading (wt%)	Reference
Galvanic Replacement	K <sub>2</sub> PdCl <sub>4</sub>	Pt Nanoparticles	0.5 - 2.0	<a href="#">[15]</a>
Atomic Layer Deposition	Pd(hfac) <sub>2</sub>	Pt/C	0.1 - 1.0	<a href="#">[3]</a> <a href="#">[16]</a>
Impregnation	Pd(NH <sub>3</sub> ) <sub>4</sub> (NO <sub>3</sub> ) <sub>2</sub>	g-C <sub>3</sub> N <sub>4</sub>	0.5	<a href="#">[7]</a>

Table 2: Structural Characterization Data from EXAFS

Catalyst	Absorbing Atom	Scattering Pair	Coordination Number (CN)	Bond Distance (Å)	Reference
Pd/Pt(111)	Pd	Pd-Pt	4-6	2.75 - 2.80	<a href="#">[8]</a>
Pd/Pt(111)	Pd	Pd-Pd	~0	N/A	<a href="#">[8]</a>
Pt/Pd SAA	Pt	Pt-Pd	4.5	2.73	<a href="#">[3]</a>
Pt/Pd SAA	Pt	Pt-Pt	1.8	2.77	<a href="#">[3]</a>

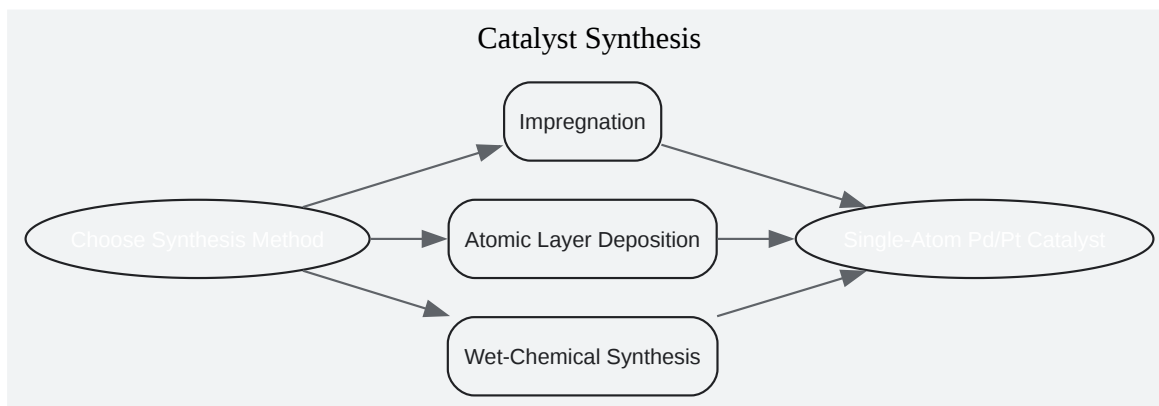
Table 3: Catalytic Activity Data for Formic Acid Oxidation

Catalyst	Peak Current Density (A/mgPd)	Onset Potential (V vs. RHE)	Reference
Single-atom Pd/Pt	2.5	0.15	<a href="#">[17]</a> <a href="#">[18]</a>
Pd/C	1.2	0.25	<a href="#">[19]</a>
Pt/C	0.8	0.30	<a href="#">[20]</a>

## Visualizing Experimental Workflows

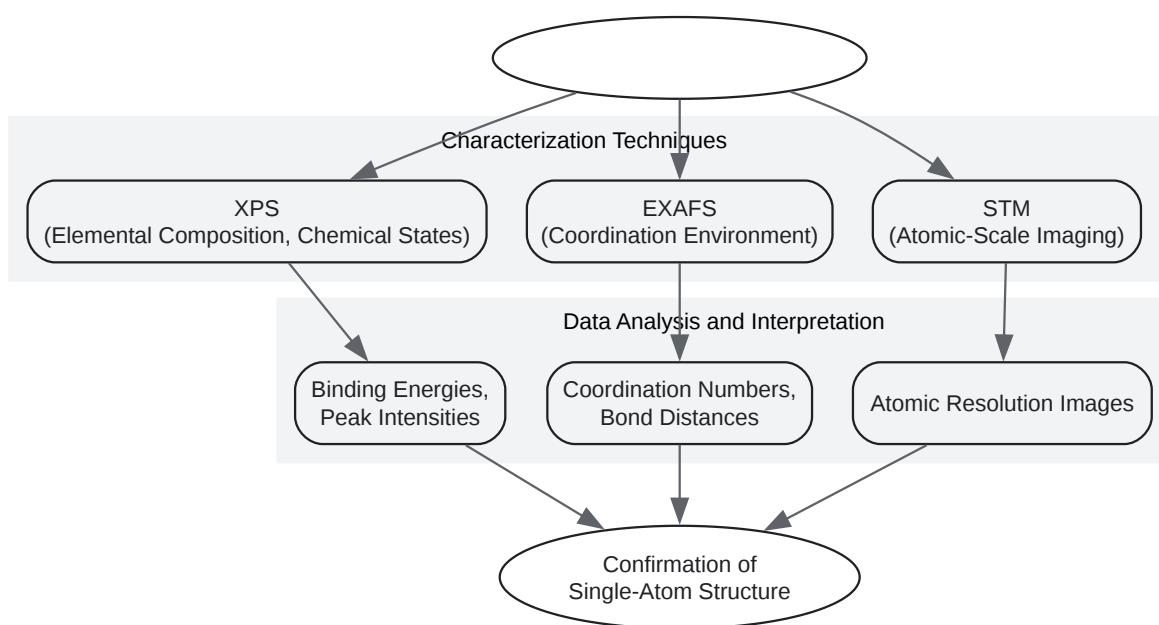
The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis and characterization methodologies.





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**Caption:** Overview of synthesis pathways for single-atom Pd/Pt catalysts.



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**Caption:** Workflow for the characterization of single-atom Pd/Pt catalysts.



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**Caption:** General workflow for evaluating the catalytic performance.

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